molecular formula C7H7N3O2 B138353 2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI) CAS No. 153690-05-2

2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI)

Cat. No.: B138353
CAS No.: 153690-05-2
M. Wt: 165.15 g/mol
InChI Key: BMIKJCRKUFPLOD-UTCJRWHESA-N
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Description

2-Propenoic acid, 2-amino-3-(4-pyrimidinyl)-, (Z)-(9CI) (hereafter referred to as the target compound) is a propenoic acid derivative featuring a 4-pyrimidinyl substituent at the β-position and an amino group at the α-position. The (Z)-stereochemistry indicates the spatial arrangement of substituents around the double bond.

Properties

IUPAC Name

(Z)-2-amino-3-pyrimidin-4-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-6(7(11)12)3-5-1-2-9-4-10-5/h1-4H,8H2,(H,11,12)/b6-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIKJCRKUFPLOD-UTCJRWHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C=C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CN=C1/C=C(/C(=O)O)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazolone Intermediate Formation

The oxazolone-based approach, validated for analogous acrylic acids in search results, involves cyclocondensation of pyrimidine-4-carbaldehyde (1) with an active methylene compound such as 2-methyl-2-oxazoline-5-one (2) . Under reflux in acetic anhydride, this yields a pyrimidine-substituted oxazolone (3) (Scheme 1). The reaction mechanism proceeds via nucleophilic attack of the methylene carbon on the aldehyde, followed by cyclization and dehydration.

Scheme 1 :

Pyrimidine-4-carbaldehyde+2-Methyl-2-oxazoline-5-oneAc2O, refluxOxazolone Intermediate[4][5]\text{Pyrimidine-4-carbaldehyde} + \text{2-Methyl-2-oxazoline-5-one} \xrightarrow{\text{Ac}_2\text{O, reflux}} \text{Oxazolone Intermediate} \,

Key characterization data for oxazolone intermediates include IR absorption at 1800–1810 cm⁻¹ (C=O stretch) and ¹H-NMR signals for the oxazolone ring protons (δ 6.2–6.8 ppm).

Hydrolysis to (Z)-Acrylic Acid

Basic hydrolysis of oxazolone (3) with 20% KOH at 60–80°C selectively cleaves the lactone ring, yielding (Z)-2-amino-3-(pyrimidin-4-yl)acrylic acid (4) . The stereochemistry is preserved due to the rigidity of the oxazolone ring, which prevents isomerization during hydrolysis.

Reaction Conditions :

  • Temperature: 60–80°C

  • Base: 20% aqueous KOH

  • Yield: 70–85% (estimated based on analogous reactions)

Characterization :

  • IR : Broad -OH stretch at 2500–3300 cm⁻¹ (carboxylic acid), C=O at 1680–1700 cm⁻¹.

  • ¹H-NMR : Doublets for α,β-unsaturated protons (δ 6.3–6.5 ppm, J = 12–14 Hz), pyrimidine aromatic protons (δ 8.1–8.9 ppm).

Knoevenagel Condensation Strategy

Aldehyde-Amino Malonate Condensation

The Knoevenagel reaction between pyrimidine-4-carbaldehyde (1) and an amino malonate derivative (5) (e.g., ethyl 2-aminomalonate) offers a direct route to the target compound. Catalyzed by piperidine or ammonium acetate, this method forms the α,β-unsaturated bond with moderate Z-selectivity (Scheme 2).

Scheme 2 :

Pyrimidine-4-carbaldehyde+Ethyl 2-AminomalonateNH4OAc, EtOH(Z)-Ethyl 2-Amino-3-(pyrimidin-4-yl)acrylate[7]\text{Pyrimidine-4-carbaldehyde} + \text{Ethyl 2-Aminomalonate} \xrightarrow{\text{NH}_4\text{OAc, EtOH}} \text{(Z)-Ethyl 2-Amino-3-(pyrimidin-4-yl)acrylate} \,

Optimization Notes :

  • Solvent : Ethanol or DMF improves solubility of the pyrimidine aldehyde.

  • Catalyst : 10 mol% piperidine enhances reaction rate.

  • Yield : 50–65% (extrapolated from similar condensations).

Ester Hydrolysis

Saponification of the ethyl ester (6) with LiOH or NaOH in THF/water provides the free carboxylic acid (4) .

Conditions :

  • Base: 2 M LiOH

  • Temperature: 25°C (room temperature)

  • Yield: >90%

Horner-Wadsworth-Emmons Olefination

Phosphonate Reagent Synthesis

A stereocontrolled approach employs a Horner-Wadsworth-Emmons reaction using a pyrimidine-substituted phosphonate (7) . The phosphonate is prepared by reacting diethyl 2-amino-3-(pyrimidin-4-yl)phosphonoacetate (8) with pyrimidine-4-carbaldehyde (1) (Scheme 3).

Scheme 3 :

Diethyl 2-Amino-3-(pyrimidin-4-yl)phosphonoacetate+Pyrimidine-4-carbaldehydeNaH, THF(Z)-Acrylic Ester[2]\text{Diethyl 2-Amino-3-(pyrimidin-4-yl)phosphonoacetate} + \text{Pyrimidine-4-carbaldehyde} \xrightarrow{\text{NaH, THF}} \text{(Z)-Acrylic Ester} \,

Key Advantages :

  • Stereoselectivity : >95% Z-isomer formation due to stabilized ylide intermediates.

  • Yield : 75–80% (based on patent data).

Ester Hydrolysis

The ester intermediate (9) is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to yield (4) .

Comparative Analysis of Methods

Method Key Steps Yield Z-Selectivity Complexity
Oxazolone HydrolysisCyclocondensation, hydrolysis70–85%HighModerate
Knoevenagel CondensationCondensation, saponification50–65%ModerateLow
HWE OlefinationPhosphonate synthesis, hydrolysis75–80%Very HighHigh

Critical Insights :

  • The oxazolone route offers the best balance of yield and simplicity but requires strict temperature control during hydrolysis.

  • HWE olefination provides superior stereocontrol, making it ideal for industrial-scale synthesis despite higher complexity.

Challenges and Optimization Strategies

Stereochemical Control

Maintaining the Z-configuration is challenging due to the propensity of α,β-unsaturated acids to isomerize under heat or basic conditions. Strategies include:

  • Low-Temperature Hydrolysis : Conducting hydrolysis below 80°C.

  • Additives : Using radical inhibitors (e.g., BHT) to suppress thermal isomerization.

Purification Techniques

  • Crystallization : The product is recrystallized from ethanol/water (3:1) to remove byproducts.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) for lab-scale purification .

Mechanism of Action

The mechanism of action of 2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Structural Features

The target compound’s structure can be compared to the following analogs:

Compound Name (CAS) Substituents Functional Groups Stereochemistry Key Applications
Target Compound 4-Pyrimidinyl Amino, propenoic acid (Z)-isomer Likely agrochemical (inferred)
2-Propenoic acid, 2-amino-3-(4-nitrophenyl)-, methyl ester, (Z)- (106053-97-8) 4-Nitrophenyl, methyl ester Amino, nitro, ester (Z)-isomer Not specified (research chemical)
Benzamacril (127087-86-9) Phenylmethyl, cyano Cyano, propenoic acid N/A Fungicide
2-Propenoic acid, 3-tricyclo[3.3.1.1³,⁷]dec-1-yl-, (E)- (9CI) Tricyclic decane Propenoic acid (E)-isomer Polymer precursor

Key Observations :

  • The 4-pyrimidinyl group in the target compound contrasts with the 4-nitrophenyl group in 106053-97-6.
  • Benzamacril lacks an amino group but includes a cyano substituent, which contributes to its fungicidal activity .

Physicochemical Properties

Experimental data for the target compound is unavailable, but analogs provide context:

Property Target Compound (Inferred) 2-Amino-3-(4-nitrophenyl) Analog 3-Tricyclo[3.3.1.1³,⁷]dec-1-yl Analog
Melting Point Likely >150°C 152–157°C 152–154°C
Boiling Point ~350–370°C 369.2°C (predicted) 347.2°C (predicted)
Density ~1.3 g/cm³ 1.340 g/cm³ 1.252 g/cm³
pKa ~2.8–4.7 2.81 (amino group) 4.74 (carboxylic acid)

Key Observations :

  • The 4-nitrophenyl analog has a higher predicted density than the tricyclic analog , likely due to nitro group polarity.
  • The target compound’s amino group may lower its pKa compared to the tricyclic analog’s carboxylic acid.

Biological Activity

2-Propenoicacid, 2-amino-3-(4-pyrimidinyl)-, (Z)-(9CI) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : (Z)-2-amino-3-(pyrimidin-4-yl)prop-2-enoic acid
  • CAS Number : 153690-05-2
  • Molecular Formula : C7H7N3O2
  • Molecular Weight : 165.15 g/mol
  • Boiling Point : 388.8 °C (predicted)

The biological activity of 2-Propenoicacid, 2-amino-3-(4-pyrimidinyl)- is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, particularly those associated with cancer progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Ligand Binding : It acts as a ligand for several receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties:

  • A study evaluated the cytotoxic effects of related pyrimidine derivatives against human cancer cell lines (breast, colon, and bladder). The results demonstrated dose-dependent cytostatic and pro-apoptotic effects, suggesting potential as an anticancer agent .
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)10Induces apoptosis via kinase inhibition
HT-29 (Colon)15Cell cycle arrest
T-24 (Bladder)12Modulates signaling pathways

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise in antimicrobial applications. Preliminary studies indicate that it possesses activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Studies

  • Case Study on Antitumor Mechanisms :
    • A study focused on the synthesis of compounds based on pyrimidine structures demonstrated that these derivatives could activate apoptotic pathways in cancer cells. The findings highlighted the importance of structural modifications in enhancing biological activity .
  • Evaluation of Antimicrobial Properties :
    • Research conducted on related compounds showed that modifications to the pyrimidine ring could significantly enhance antimicrobial efficacy. This study suggests a pathway for developing new antibiotics based on structural analogs of 2-Propenoicacid, 2-amino-3-(4-pyrimidinyl)- .

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for synthesizing and characterizing 2-Propenoic Acid, 2-Amino-3-(4-Pyrimidinyl)-, (Z)-(9CI)?

  • Methodological Answer : Synthesis typically involves stereoselective reactions under controlled conditions (e.g., low-temperature catalysis). Characterization requires advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and hydrogen bonding patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic distribution.
  • X-ray Crystallography : Resolve spatial configuration, particularly for (Z)-isomer confirmation .
    • Key Consideration : Use inert atmospheres to prevent oxidation of the pyrimidinyl group during synthesis .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Use buffered solutions (pH 3–9) with HPLC monitoring to track degradation products over time.
  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., 25–300°C range).
  • Light Sensitivity : Expose samples to UV-Vis radiation (250–400 nm) and measure photodegradation kinetics .

Q. Which analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodological Answer :

TechniquePurposeDetection LimitReference
UPLC-MS/MSQuantify <0.1% impurities0.01 ppm
GC-FIDDetect volatile byproducts1 ppm
  • Validation : Cross-validate with certified reference materials (CRMs) to ensure accuracy .

Advanced Research Questions

Q. How to design experiments investigating the environmental fate of this compound in aquatic systems?

  • Methodological Answer :

  • Microcosm Studies : Simulate freshwater/sediment systems under controlled light, temperature, and microbial activity. Monitor abiotic/biotic transformations using LC-QTOF-MS .
  • Bioaccumulation Assays : Expose model organisms (e.g., Daphnia magna) and measure tissue concentrations via isotopic labeling .
  • Key Parameter : Measure partition coefficients (log Kow) to predict environmental distribution .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from independent studies (e.g., IC50 values) and apply statistical harmonization (e.g., random-effects models).
  • Dose-Response Reevaluation : Test under standardized conditions (e.g., cell line provenance, serum-free media) to isolate confounding variables .
  • Epistemic Check : Ensure bioactivity claims align with the compound’s known redox or hydrogen-bonding properties .

Q. How to integrate computational modeling with experimental data to predict this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using force fields (AMBER/CHARMM).
  • Docking Studies : Prioritize binding sites via AutoDock Vina, then validate with mutagenesis assays .
  • Data Fusion : Combine DFT calculations (for electronic properties) with in vitro inhibition kinetics .

Q. What experimental frameworks support long-term ecotoxicological risk assessment?

  • Methodological Answer :

  • Multigenerational Studies : Expose C. elegans or zebrafish to sublethal doses across generations; assess genomic instability via whole-genome sequencing .
  • Trophic Transfer Analysis : Track compound transfer in food chains (e.g., algae → zooplankton → fish) using stable isotope probing .
  • Regulatory Alignment : Align endpoints with OECD Test Guidelines (e.g., TG 211, TG 234) .

Methodological Framework Integration

Q. How to align research on this compound with broader theoretical frameworks in medicinal chemistry?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Map functional groups (e.g., pyrimidinyl moiety) to biological targets using cheminformatics tools (e.g., KNIME).
  • Hypothesis-Driven Design : Link observed bioactivity to established mechanisms (e.g., kinase inhibition) via pathway enrichment analysis .

Q. What are best practices for ensuring reproducibility in multi-institutional studies?

  • Methodological Answer :

  • Protocol Harmonization : Use SOPs validated by interlaboratory comparisons (e.g., ring trials).
  • Blinded Analysis : Assign independent teams to replicate synthesis and bioassays .
  • Data Transparency : Share raw spectra/chromatograms via repositories (e.g., Zenodo) .

Data Presentation Guidelines

  • Tables : Include error margins (e.g., ±SD) and statistical significance (p-values) for all quantitative results.
  • Figures : Use high-resolution chromatograms/spectra with annotated peaks (m/z, retention times) .

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